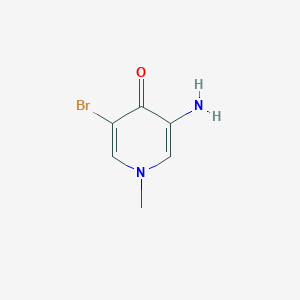

3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one

Description

Structural Characterization of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 1,4-dihydropyridine derivatives has revealed fundamental insights into the molecular conformation and solid-state packing arrangements of these heterocyclic compounds. Single crystal X-ray diffraction studies of related 1,4-dihydropyridine structures demonstrate that the central six-membered ring typically adopts a distorted boat conformation, with puckering parameters providing quantitative measures of the deviation from planarity. In structurally analogous compounds, crystallographic analysis has shown puckering amplitudes ranging from 0.113 to 0.197 Angstroms, indicating moderate ring distortion from ideal planar geometry. The molecular conformation is significantly influenced by the electronic effects of substituents, particularly the electron-withdrawing bromine atom and the electron-donating amino group, which create distinct electronic environments within the heterocyclic framework.

The crystallographic examination of 1,4-dihydropyridine derivatives reveals characteristic bond length variations that reflect the degree of conjugation and electronic delocalization within the ring system. Carbon-nitrogen bond lengths in these structures typically range from 1.324 to 1.365 Angstroms, which are shorter than standard single carbon-nitrogen bonds due to partial double bond character arising from resonance effects. Similarly, carbon-carbon bond lengths within the dihydropyridine ring show variations from standard values, with carbon-carbon double bonds measuring approximately 1.383 to 1.409 Angstroms, slightly longer than typical alkene bonds due to the heterocyclic environment. The crystallographic data also provides information about intermolecular hydrogen bonding patterns, which are crucial for understanding the solid-state packing and stability of these compounds.

The space group determination and unit cell parameters obtained from X-ray diffraction analysis provide essential information about the crystal symmetry and molecular packing efficiency. Related 1,4-dihydropyridine compounds have been found to crystallize in various space groups, including monoclinic systems with space groups such as P21/n, indicating specific symmetry relationships between molecules in the crystal lattice. The determination of atomic coordinates and displacement parameters through crystallographic refinement enables the construction of accurate three-dimensional molecular models and the calculation of precise intermolecular distances and angles that govern crystal stability and physical properties.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for the structural elucidation and confirmation of 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic chemical shifts and coupling patterns that reflect the unique electronic environment created by the heterocyclic framework and its substituents. The methyl group attached to the nitrogen atom typically appears as a singlet in the aliphatic region, generally observed around 2.3 to 3.5 parts per million, depending on the specific electronic environment and neighboring group effects. The amino group protons manifest as a distinctive signal, often appearing as a broad peak due to rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus.

The aromatic protons within the dihydropyridine ring system display characteristic downfield chemical shifts reflecting the deshielding effects of the heterocyclic aromatic system and the influence of electron-withdrawing substituents such as the bromine atom. The proton at the 2-position of the dihydropyridine ring typically appears as a singlet or multiplet in the aromatic region, with chemical shifts influenced by the electronic effects of the adjacent amino group and the overall ring current effects of the heterocyclic system. The integration patterns and multiplicity analysis provide crucial information about the number and connectivity of protons within the molecular framework, enabling definitive structural assignment and purity assessment of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characterization of carbon environments within the molecule. The carbonyl carbon at the 4-position exhibits a characteristic downfield chemical shift typically observed between 160 and 200 parts per million, reflecting the electron-deficient nature of the carbonyl group and its participation in resonance structures within the heterocyclic system. The aromatic carbons display chemical shifts consistent with their electronic environments, with carbons bearing electron-donating substituents appearing relatively upfield compared to those associated with electron-withdrawing groups. The methyl carbon attached to the nitrogen atom appears in the aliphatic region with a chemical shift reflecting the electron-donating effect of the nitrogen atom and the overall electronic environment of the heterocyclic system.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations characteristic of 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one. The carbonyl stretching vibration represents one of the most distinctive features in the infrared spectrum, typically appearing as a strong absorption band in the region between 1600 and 1700 wavenumbers. The exact position of this band is influenced by the electronic effects of the heterocyclic system and the degree of conjugation between the carbonyl group and the adjacent double bonds within the dihydropyridine ring. The amino group contributes characteristic stretching vibrations in the region between 3300 and 3500 wavenumbers, appearing as medium to strong absorption bands that may show splitting due to symmetric and antisymmetric stretching modes of the primary amino group.

The carbon-hydrogen stretching vibrations provide additional structural information, with aromatic carbon-hydrogen stretches typically appearing in the region between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches associated with the methyl group appear at slightly lower frequencies between 2800 and 3000 wavenumbers. The carbon-carbon and carbon-nitrogen stretching vibrations within the heterocyclic ring system contribute to the fingerprint region of the infrared spectrum, providing unique spectroscopic signatures that enable compound identification and characterization. The presence of the bromine substituent influences the overall vibrational pattern through mass effects and electronic perturbations of the ring system.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations. The Raman spectrum of 1,4-dihydropyridine derivatives typically exhibits strong scattering associated with carbon-carbon double bond stretching vibrations and ring breathing modes of the heterocyclic system. The polarizability changes associated with these vibrations result in characteristic Raman shifts that provide structural fingerprints for compound identification and analysis of molecular symmetry properties.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one provides crucial information about the molecular ion and characteristic fragmentation pathways that reflect the stability and bonding patterns within the molecular structure. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of the compound, with the characteristic isotope pattern reflecting the presence of the bromine atom, which exhibits two stable isotopes with a mass difference of two atomic mass units. The bromine isotope pattern creates a distinctive doublet in the mass spectrum with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom within the molecular structure.

The fragmentation pattern of this compound typically involves the loss of specific functional groups and molecular fragments under electron impact ionization conditions. Common fragmentation pathways include the loss of the amino group, resulting in fragment ions at lower mass-to-charge ratios, and the elimination of small neutral molecules such as carbon monoxide from the carbonyl group. The stability of the heterocyclic ring system influences the fragmentation behavior, with ring-opening reactions and rearrangement processes contributing to the overall fragmentation pattern observed in the mass spectrum.

Electrospray ionization mass spectrometry provides additional analytical capabilities for the characterization of this compound under mild ionization conditions. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 204, while adduct ions formed with common cations such as sodium [M+Na]+ and potassium [M+K]+ provide alternative ionization pathways for compound detection and quantification. The collision-induced dissociation of the molecular ion under tandem mass spectrometry conditions yields characteristic product ions that provide structural information about the connectivity and stability of different molecular regions within the compound.

Computational Chemistry Approaches

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one through quantum mechanical modeling approaches. The optimization of molecular geometry using density functional theory methods such as B3LYP with appropriate basis sets enables the determination of equilibrium bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. These calculations reveal the preferred conformational arrangements and the energy barriers associated with rotation around single bonds and ring puckering motions within the dihydropyridine framework.

The electronic properties derived from density functional theory calculations include frontier molecular orbital energies, which provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these frontier orbitals serves as an indicator of chemical reactivity and electronic stability, with typical values for similar heterocyclic compounds ranging from 4 to 5 electron volts. The spatial distribution of frontier molecular orbitals reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack, providing valuable insights for understanding chemical reactivity patterns and potential synthetic transformations.

Vibrational frequency calculations performed within the density functional theory framework enable the prediction of infrared and Raman spectroscopic properties, allowing for direct comparison with experimental spectroscopic data. The calculated harmonic frequencies, after appropriate scaling factors, provide excellent agreement with experimental vibrational spectra and enable the assignment of specific vibrations to characteristic molecular motions. The calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy under standard conditions provides essential information for understanding the stability and spontaneity of chemical reactions involving this compound.

Properties

IUPAC Name |

3-amino-5-bromo-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHXHXLSNVIMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 5-Bromo-3-nitropyridin-2-one

- Starting material: 5-bromo-3-nitropyridin-2-one

- Reagents: Silver carbonate (1.3 equivalents), methyl iodide (10 equivalents)

- Solvent: Chloroform (CHCl3)

- Conditions: Stirring at ambient temperature for 2 days in a covered flask

- Workup: Filtration through celite, concentration, and purification by column chromatography (20% ethyl acetate in hexane, then dichloromethane:ethyl acetate 1:1)

- Product: 1-methyl-3-nitro-5-bromopyridin-2-one as an orange solid

- Yield: 42%

- Physical data: Rf = 0.33 (DCM:EtOAc 1:1), melting point 124 °C

- Characterization: 1H NMR, 13C NMR, HRMS, IR (NO2 and C=O bands)

Reduction of Nitro Group to Amino Group

- Starting material: 1-methyl-3-nitro-5-bromopyridin-2-one

- Reagents: Iron powder (4.2 equivalents), ammonium chloride (4.2 equivalents)

- Solvent: Ethanol and water mixture

- Conditions: Stirring at 95 °C for 3 hours

- Workup: Filtration through celite, concentration, extraction with ethyl acetate, drying, and purification by strong cation exchange (SCX) chromatography

- Product: 1-methyl-3-amino-5-bromopyridin-2-one as a dark red solid

- Yield: 34%

- Physical data: Rf = 0.5 (DCM:EtOAc 1:1), melting point 200 °C

- Characterization: 1H NMR, 13C NMR, HRMS, IR (NH2 and C=O bands)

Chemical Reactions Analysis

Types of Reactions:

Substitution: The amino and bromo groups make the compound susceptible to nucleophilic substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

Reduction Products: Reduced forms of the pyridine ring.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Exploration of new chemical reactions.

- Development of novel synthetic pathways for complex molecules.

Research has indicated potential pharmacological properties of this compound:

-

Anticancer Activity: It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as MPS1 and Aurora kinases. These kinases are critical targets for therapeutic intervention in cancer treatment .

Compound Target Kinase Inhibition Activity 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one MPS1 Moderate 3-Amino derivatives Aurora A/B High - Other Pharmacological Effects: The compound exhibits various biological activities, including anti-inflammatory and antimicrobial effects. Its derivatives have shown effectiveness against pathogens like E. coli and S. aureus at low concentrations .

Industrial Applications

In the industrial sector, this compound is utilized in:

-

Production of Specialty Chemicals: Its reactivity makes it suitable for synthesizing polymers and other advanced materials.

Application Details Specialty Chemicals Used as a precursor in polymer synthesis Drug Development Serves as a building block for new pharmaceuticals

Case Study 1: Anticancer Research

A fragment library based on derivatives of 3-amino-pyridinones was screened against various kinases, revealing that modifications to the core structure significantly enhanced inhibitory activity against cancer-related kinases . This highlights the potential of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of the compound exhibited potent activity against common bacterial strains at concentrations significantly lower than conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations :

- Electron-Withdrawing Groups : The bromo substituent (in the target) and chloro group (in ) increase electrophilicity, but bromine’s larger atomic radius may slow reaction kinetics compared to chlorine.

- Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, a feature shared with the dimethylaminoethyl analogue in , which may enhance solubility in aqueous media.

Comparison with Pyrazole Derivatives

While pyridinones and pyrazoles are distinct heterocycles, substituent patterns in pyrazole derivatives (e.g., bromo, methoxy) from provide insights into electronic effects. For example, 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 10 in ) shares a bromo group but lacks the amino functionality, reducing its hydrogen-bonding capacity compared to the target compound.

Spectral Characteristics

Infrared (IR) and Raman spectroscopy data for similar compounds () suggest:

- The amino group (~3300 cm⁻¹ N-H stretch) and bromo substituent (~650 cm⁻¹ C-Br stretch) in the target compound would dominate its IR spectrum.

- Differences in substituents (e.g., dimethylaminoethyl in ) would shift absorption bands due to altered electron density and vibrational modes.

Biological Activity

3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one is , with a molecular weight of approximately 203.04 g/mol. The compound features a unique structure comprising a bromine atom at the 5-position and an amino group at the 3-position of the pyridine ring, contributing to its reactivity and biological properties.

The biological activity of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one primarily involves its role as a kinase inhibitor . Kinases are critical enzymes involved in cell signaling pathways that regulate various cellular processes, including proliferation and apoptosis. Specifically, this compound has shown promising inhibitory effects on kinases such as Aurora A and MPS1 , which are vital in cancer cell division .

Binding Affinity Studies

Studies utilizing techniques like X-ray crystallography have demonstrated that 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one binds effectively to target proteins involved in cell signaling. The binding affinity and interaction modes elucidated through these studies indicate its potential for therapeutic applications in oncology.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one:

| Biological Activity | Effect | Target | Reference |

|---|---|---|---|

| Kinase Inhibition | Significant | Aurora A | |

| Cytotoxicity | High against cancer cell lines | Various cancer types | |

| Antimicrobial Activity | Moderate | Bacterial strains |

Case Study 1: Cancer Treatment Potential

In a study assessing the cytotoxic effects of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one on various cancer cell lines, researchers found that the compound exhibited potent inhibitory effects against breast and lung cancer cells. The IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Kinase Inhibition Mechanism

A detailed investigation into the mechanism of action revealed that the compound effectively inhibits Aurora A kinase by competing with ATP for binding at the active site. This inhibition leads to disrupted cell cycle progression in cancer cells, resulting in increased apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-2-methylpyridin-4-one | Amino group at position 3 | Different biological activity profiles |

| 5-Bromo-2-methylpyridin-3-one | Bromine at position 5 | Less potent as a kinase inhibitor |

| 3-Amino-pyridin-2-one | Lacks methyl and bromo groups | Different reactivity patterns |

This comparison highlights how the presence of both bromine and amino groups in 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one contributes to its unique reactivity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one, and how can hazardous byproducts be minimized?

- Methodological Answer : The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition, as demonstrated in analogous brominated pyridinone derivatives. To reduce hazardous byproducts, green solvents (e.g., eutectic solvents or water) should replace traditional organic solvents, aligning with green chemistry principles. Reaction conditions (temperature, catalyst loading) must be optimized to suppress side reactions like over-bromination or oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and hydrogen bonding. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation, especially for resolving tautomeric forms or hydrogen-bonding networks. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the carbonyl and amino moieties .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring. Kinetic analysis (Arrhenius plots) predicts shelf life, while differential scanning calorimetry (DSC) identifies decomposition thresholds. Buffer solutions (e.g., ammonium acetate, pH 6.5) are recommended for mimicking physiological conditions .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography results be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. Use variable-temperature NMR to probe exchange phenomena, and compare with high-resolution crystallographic data refined via SHELXL. Computational methods (DFT calculations) can model tautomeric equilibria and validate experimental observations .

Q. What strategies are recommended for elucidating the reaction mechanism of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one in catalytic systems?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and trapping of intermediates (e.g., using TEMPO). Spectroscopic techniques (in situ IR, EPR) monitor reaction progress, while computational studies (DFT, MD simulations) map energy profiles. For Lewis acid/base catalysis, analyze steric and electronic effects of substituents on transition states .

Q. How can AI-driven methods enhance the design of derivatives or predict biological activity for this scaffold?

- Methodological Answer : Implement machine learning (ML) models trained on structural databases to predict reactivity or bioactivity. Use tools like retrosynthetic planning algorithms (e.g., ASKCOS) to propose novel synthetic pathways. QSAR models incorporating substituent effects (Hammett constants, logP) optimize pharmacokinetic properties. Cross-validate predictions with experimental assays .

Q. What experimental and computational approaches are suitable for studying the compound’s supramolecular interactions (e.g., halogen bonding)?

- Methodological Answer : X-ray crystallography (SHELXL) identifies Br···O/N halogen bonds. Hirshfeld surface analysis quantifies interaction strengths. Molecular dynamics (MD) simulations in explicit solvents model self-assembly behavior. Spectroscopic titration (e.g., UV-Vis, fluorescence) measures binding constants with host molecules .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

- Methodological Answer : Standardize purification protocols (e.g., column chromatography vs. recrystallization) and validate purity via orthogonal methods (HPLC, elemental analysis). Document solvent grades and drying methods. Reproduce reactions under inert atmospheres to exclude moisture/oxygen interference. Use reference standards (e.g., USP guidelines) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.